Ganglioside GD1
Overview
Description
Gangliosides are structurally and functionally polymorphic sialic acid-containing glycosphingolipids that are widely distributed in the human body . They play important roles in protecting us against immune attacks, yet they can become targets for autoimmunity and act as receptors for microbes, like the influenza viruses, and toxins, such as the cholera toxin . GD1 ganglioside lipids belong to the group of gangliosides within the sphingolipids. Their structure consists of a ceramide backbone linked to an oligosaccharide unit made of six sugar molecules. Two of them are sialic acid .
Synthesis Analysis
The first synthesis of ganglioside GalNAc-GD1a, featuring efficient glycan assembly and a cyclic glucosyl ceramide as a versatile unit for ganglioside synthesis is described .
Molecular Structure Analysis
Gangliosides are sialic acid-containing glycosphingolipids that are most abundant in the nervous system . The molecular structural complexity increases manifold if one considers heterogeneity in the lipophilic components . GD1 ganglioside lipids belong to the group of gangliosides within the sphingolipids. Their structure consists of a ceramide backbone linked to an oligosaccharide unit made of six sugar molecules. Two of them are sialic acid .
Chemical Reactions Analysis
Gangliosides are synthesized in the Golgi apparatus by specific glycosyltransferases . The expression of these glycosyltransferases controls the steady-state levels of gangliosides at the cell surface . There are large differences in ganglioside composition between species and tissues .
Physical And Chemical Properties Analysis
Gangliosides are integral components of cell surface microdomains with sphingomyelin and cholesterol from which they participate in cell-cell recognition, adhesion, and signal transduction . They are primarily, but not exclusively, localized in the outer leaflets of plasma membranes .
Scientific Research Applications
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Neuroscience
- Gangliosides, including GD1, are glycosphingolipids highly abundant in the nervous system . They play important roles in the modulation of membrane proteins and ion channels, in cell signaling and in the communication among cells .
- Gangliosides are enriched in cell membrane microdomains (“lipid rafts”) and play important roles in the modulation of membrane proteins and ion channels, in cell signaling and in the communication among cells .
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Neurodegenerative Disorders
- Changes in the ganglioside profile (i.e., in the relative abundance of specific gangliosides) were reported in healthy aging and in common neurological conditions, including Huntington’s disease (HD), Alzheimer’s disease (AD), Parkinson’s disease (PD), amyotrophic lateral sclerosis (ALS), stroke, multiple sclerosis and epilepsy .
- At least in HD, PD and in some forms of epilepsy, experimental evidence strongly suggests a potential role of gangliosides in disease pathogenesis and potential treatment .
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Immunomodulation
- Gangliosides have important roles in cell signaling, cell-to-cell communication, and immunomodulation .
- Genetic defects in the ganglioside biosynthetic pathway result in severe neurodegenerative diseases, while a partial decrease in the levels of specific gangliosides was reported in Parkinson’s disease and Huntington’s disease .
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Neuroprotection
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Cancer Immunotherapy
- During malignant transformation, the composition of glycosphingolipids, including gangliosides, is altered, leading to structural and functional changes, which are often negatively correlated to patient survival .
- Cancer cells have the ability to shed gangliosides into the tumor microenvironment, where they have a strong impact on anti-tumor immunity and promote tumor progression .
- Since most ganglioside species show prominent immunosuppressive activities, they might be considered checkpoint molecules released to counteract ongoing immunosurveillance .
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Oocyte Maturation and Fertilization
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Influenza Viruses and Toxins
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Neurotrophin-Dependent Receptor Signaling
- The involvement of GM1 in modulating neuronal processes has been studied in detail by in vitro experiments, and the results indicated its direct role in modulating the activity of neurotrophin-dependent receptor signaling, the flux of calcium through the plasma membrane, and stabilizing the correct conformation of proteins, such as α-synuclein .
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Immunomodulatory Strategy to Cure Cancer
- During malignant transformation, the composition of glycosphingolipids, including gangliosides, is altered, leading to structural and functional changes, which are often negatively correlated to patient survival .
- Cancer cells have the ability to shed gangliosides into the tumor microenvironment, where they have a strong impact on anti-tumor immunity and promote tumor progression .
- Since most ganglioside species show prominent immunosuppressive activities, they might be considered checkpoint molecules released to counteract ongoing immunosurveillance .
- Future research should focus more on complex sialylated glycosphingolipids and on the Siglec-ganglioside interactions to better understand their physiological role and to expand the horizon for targeting gangliosides as an immunomodulatory strategy to cure cancer .
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Neural System Protection
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Neurite Outgrowth and Neurogenesis Maintenance
Safety And Hazards
Patients with all types of GM1 gangliosidosis can have variable skeletal disease including pectus carinatum with spine and rib changes that lead to restrictive lung disease . A deficiency in the anchoring mechanism causes a hematological disorder, paroxysmal nocturnal hemoglobinuria (PNH), where affected blood cells become the target for complement attack .
Future Directions
Current obstacles that hinder more in-depth investigations and understanding of GM1 and the future directions in this field are discussed . The relationships between GM1 and neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, GM1 gangliosidosis, Huntington’s disease, epilepsy and seizure, amyotrophic lateral sclerosis, depression, alcohol dependence, etc., and the functional roles and therapeutic applications of GM1 in these disorders are also examined .
properties
IUPAC Name |
disodium;(5R)-5-acetamido-2-[6-[3-acetamido-2-[4-[(5R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)icos-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H152N4O39.2Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-51(100)50(90-60(105)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)46-118-80-69(111)67(109)72(57(43-94)120-80)123-82-71(113)78(129-86(84(116)117)39-53(102)62(88-48(4)98)77(128-86)65(107)55(104)41-92)74(59(45-96)122-82)124-79-63(89-49(5)99)75(66(108)56(42-93)119-79)125-81-70(112)68(110)73(58(44-95)121-81)126-85(83(114)115)38-52(101)61(87-47(3)97)76(127-85)64(106)54(103)40-91;;/h34,36,50-59,61-82,91-96,100-104,106-113H,6-33,35,37-46H2,1-5H3,(H,87,97)(H,88,98)(H,89,99)(H,90,105)(H,114,115)(H,116,117);;/q;2*+1/p-2/b36-34+;;/t50-,51+,52?,53?,54-,55-,56?,57?,58?,59?,61+,62+,63?,64-,65-,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,85?,86?;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLDKTAXQZEVQN-CUEXFKMESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCCCC)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC([C@H](C(O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC([C@H](C(O6)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCCCC)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H150N4Na2O39 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1910.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ganglioside GD1a disodium salt | |
CAS RN |
12707-58-3 | |
Record name | Ganglioside, GD1a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012707583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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